molecular formula C10H12F2O2 B6306166 1,2-Difluoro-4-isopropoxy-3-methoxybenzene CAS No. 1394937-93-9

1,2-Difluoro-4-isopropoxy-3-methoxybenzene

Cat. No. B6306166
CAS RN: 1394937-93-9
M. Wt: 202.20 g/mol
InChI Key: GVTYYZPWMZZGEJ-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-isopropoxy-3-methoxybenzene is an organic compound with the molecular formula C10H12F2O2 . It has a molecular weight of 202.2 . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F2O2/c1-6(2)14-8-5-4-7(11)9(12)10(8)13-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.2 . It is a liquid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

DFIPM has been studied for its potential applications in the fields of medicine, agriculture, and organic synthesis. In medicine, DFIPM has been investigated as a potential anti-inflammatory agent, while in agriculture it has been studied as an insecticide. In organic synthesis, DFIPM has been used as a starting material for the synthesis of other aromatic compounds.

Mechanism of Action

DFIPM has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. By inhibiting the activity of COX, DFIPM can reduce inflammation in the body.
Biochemical and Physiological Effects
DFIPM has been found to have anti-inflammatory, anti-allergic, and anti-tumor effects. It has also been found to have a protective effect on the liver and kidneys, and to possess anti-oxidant properties.

Advantages and Limitations for Lab Experiments

DFIPM is a relatively simple organic compound to synthesize, and has a wide range of potential applications. However, it is a volatile liquid and must be handled with care. It is also relatively expensive and may not be available in all areas.

Future Directions

Future research on DFIPM may focus on its potential applications in medicine, agriculture, and organic synthesis. Additionally, further research may be conducted to investigate its biochemical and physiological effects. Other possible areas of research include its potential as an anti-cancer agent, its effects on the immune system, and its potential use as a solvent for organic synthesis.

Synthesis Methods

DFIPM is synthesized from the reaction of 4-methoxybenzoyl chloride with 1,2-difluoroethanol in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dichloromethane, and yields a white solid product. The solid is then purified by recrystallization from ethanol and is then ready for use.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,2-difluoro-3-methoxy-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-8-5-4-7(11)9(12)10(8)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTYYZPWMZZGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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